Methyl nitrite

Beschreibung

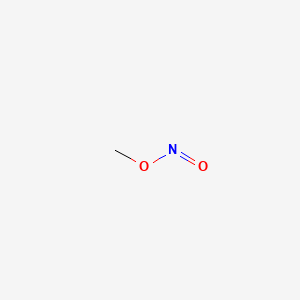

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-4-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLFVUPNHCTMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3CONO, CH3NO2 | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060795 | |

| Record name | Methyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl nitrite appears as a liquid or gas Boils at 10.4 °F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2)., A liquid or gas; [CAMEO] | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

64.6 °C @ 760 mm Hg (explodes) | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ether, In water, 2.4X10-4 mg/L @ 25 °C /Estimated/ | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.991 | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1,650 mm Hg @ 25 °C /Estimated/ | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gas | |

CAS No. |

624-91-9 | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TLP8RN37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-16 °C | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Conformational Stability of Methyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO) serves as a fundamental model for studying rotational isomerism due to its existence as two stable conformers: cis and trans. The interconversion between these conformers, governed by rotation around the O-N single bond, presents a landscape of varying stability and energy barriers that has been extensively investigated through both experimental and computational methodologies. Understanding the factors that dictate the preference for one conformer over the other is crucial for fields ranging from atmospheric chemistry to drug design, where molecular conformation can significantly influence reactivity and biological activity. This technical guide provides a comprehensive overview of the conformational stability of this compound, detailing the quantitative energetic differences, the experimental protocols used for their determination, and the theoretical approaches to their study.

Conformational Isomers of this compound

The two primary conformers of this compound are defined by the dihedral angle of the C-O-N-O group. The cis conformer has the methyl group and the terminal oxygen atom on the same side of the O-N bond, while in the trans conformer, they are on opposite sides.

Figure 1: Ball-and-stick models of cis- and trans-methyl nitrite.

Relative Stability and Energy Barriers

Experimental and theoretical studies have consistently shown that the cis conformer of this compound is thermodynamically more stable than the trans conformer.[1][2] The energy difference is relatively small, making both conformers significantly populated at room temperature. The barrier to interconversion is substantial, preventing rapid rotation under ambient conditions.[1][3]

Quantitative Thermodynamic and Kinetic Data

The following table summarizes the key energetic parameters for the conformational equilibrium of this compound determined by various methods.

| Parameter | Value | Method | Phase | Reference |

| Enthalpy Difference (ΔH°) | ||||

| cis more stable by: | 3.02 (± 0.09) kJ/mol | Mid-Infrared Spectroscopy | Liquid Krypton | [2] |

| ~5 kJ/mol | [1][3] | |||

| 4.39 kJ/mol | Quantum Chemistry Calculation | Gas | ||

| Entropy Difference (ΔS°) | ||||

| trans favored by: | 5.1 (± 0.2) J K⁻¹ mol⁻¹ | Mid-Infrared Spectroscopy | Liquid Krypton | [2] |

| Rotational Barrier | ||||

| trans to cis Activation Enthalpy (ΔH‡) | 44.0 (± 1.4) kJ/mol | Mid-Infrared Spectroscopy | Liquid Krypton | [2] |

| Interconversion Barrier | ~45 kJ/mol | [1][3] | ||

| 48 kJ/mol | NMR Spectroscopy | Vapor |

Figure 2: Potential energy diagram for cis-trans interconversion.

Experimental Protocols

The determination of the conformational stability of this compound relies on sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments.

Cryospectroscopic Infrared Analysis

This technique allows for the study of conformer populations at low temperatures in inert solvents, where the equilibration rate can be controlled.

1. Sample Preparation:

-

This compound is synthesized by reacting methanol with nitrosyl chloride at temperatures below -20 °C.

-

The product is purified using low-temperature, low-pressure fractional distillation.

-

High-purity liquid argon, krypton, or xenon is used as the solvent.

2. Experimental Setup:

-

A cryostat equipped with a sample cell (e.g., a 4 cm path length brass cell) is used to achieve and maintain low temperatures.

-

A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 66v, equipped with a globar source, a Ge/KBr beam splitter, and a liquid nitrogen-cooled MCT detector, is used for spectral acquisition.

3. Data Acquisition:

-

A solution of this compound in the chosen liquid rare gas (e.g., ~1 x 10⁻⁴ mole fraction in liquid krypton) is prepared in the cryocell.

-

Infrared spectra are recorded over a range of temperatures. Below a certain temperature (e.g., 150 K in liquid krypton), the conformational equilibration is negligible on the experimental timescale.[4]

-

To study the kinetics, the sample is cooled to a temperature where a non-equilibrium population of conformers can be trapped. The temperature is then raised to a point where equilibration can be monitored over time (e.g., 150-160 K in liquid krypton).[2]

-

Spectra are recorded at regular time intervals during the equilibration process.

4. Data Analysis:

-

The integrated areas of specific vibrational bands corresponding to each conformer are determined. For this compound, the ν₃ (N=O stretch) and ν₈ (skeletal bend) modes are often used.[4]

-

The ratio of the band areas is used to determine the relative populations of the cis and trans conformers at equilibrium at different temperatures.

-

A van't Hoff plot (ln(K_eq) vs. 1/T) is constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

Kinetic data from the equilibration experiments are used to calculate the rate constants for the interconversion at different temperatures, which in turn allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the process.

Figure 3: Workflow for cryospectroscopic analysis.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of molecules, allowing for the determination of molecular structures and the identification of different conformers.

1. Sample Preparation:

-

A gaseous sample of this compound is introduced into the spectrometer.

2. Experimental Setup:

-

A microwave spectrometer, often a Stark-modulated or a chirped-pulse Fourier transform microwave (FT-MW) spectrometer, is used.

-

The spectrometer operates in a high-vacuum environment.

3. Data Acquisition:

-

The microwave spectrum is recorded over a range of frequencies.

-

Distinct sets of rotational transitions corresponding to the cis and trans conformers are observed.

4. Data Analysis:

-

The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer.

-

These rotational constants are used to determine the precise molecular geometry of each conformer.

-

The relative intensities of the rotational lines for the two conformers can be used to estimate their relative populations and thus the energy difference, although this can be challenging due to differences in dipole moments and other factors.

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental findings and providing insights into the potential energy surface of conformational changes.

1. Method Selection:

-

Quantum mechanical methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) are chosen.[5]

-

A basis set of appropriate size and quality (e.g., 6-31G(d,p) or larger) is selected.[5]

2. Geometry Optimization:

-

The geometries of the cis and trans conformers are optimized to find the minimum energy structures on the potential energy surface.

3. Frequency Calculations:

-

Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

4. Transition State Search:

-

The transition state for the interconversion between the cis and trans conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the rotational motion along the reaction coordinate.

5. Energy Calculations:

-

The electronic energies of the optimized cis and trans conformers and the transition state are calculated.

-

The relative energies are corrected for ZPVE to obtain the enthalpy difference (ΔH°) at 0 K.

-

Further thermochemical analysis can be performed to calculate thermodynamic properties at other temperatures.

Figure 4: Workflow for computational analysis of conformers.

Conclusion

The conformational landscape of this compound is well-characterized, with the cis conformer being the more stable form by approximately 3-5 kJ/mol. The rotational barrier of about 44-48 kJ/mol is significant, leading to the existence of distinct conformer populations at room temperature. The stability and interconversion kinetics have been precisely determined through a combination of cryospectroscopic infrared studies, microwave spectroscopy, and computational chemistry. The detailed experimental and theoretical protocols outlined in this guide provide a framework for the investigation of conformational isomerism in this compound and can be adapted for the study of other small molecules with similar structural features. This fundamental understanding is essential for predicting the chemical behavior and potential applications of such compounds in various scientific and industrial contexts.

References

An In-depth Technical Guide to the Thermochemical Properties of Methyl Nitrite Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of methyl nitrite isomers, focusing on key data, experimental methodologies, and relevant reaction pathways. The information is intended to support research and development activities where the energetic and stability characteristics of these compounds are of interest.

Thermochemical Data of this compound and Its Isomers

The following tables summarize the key thermochemical properties of the cis and trans conformers of this compound, as well as its structural isomers, nitromethane and aci-nitromethane. These values are crucial for understanding the relative stabilities and potential energy landscapes of these molecules.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound | Conformer/Isomer | Formula | State | ΔfH° (kJ/mol) at 298.15 K | Reference |

| This compound | cis-CH₃ONO | CH₃NO₂ | gas | -63.0 ± 0.5 | [1] |

| This compound | trans-CH₃ONO | CH₃NO₂ | gas | -59.9 ± 0.5 | [1] |

| Nitromethane | CH₃NO₂ | CH₃NO₂ | gas | -80.8 | [2] |

| aci-Nitromethane | CH₂=N(O)OH | CH₃NO₂ | gas | -14.43 ± 0.11 | [3] |

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp)

| Compound | Conformer/Isomer | Formula | State | S° (J/mol·K) at 298.15 K | Cp (J/mol·K) at 298.15 K | Reference |

| This compound | cis-CH₃ONO | CH₃NO₂ | gas | 277.8 | 57.5 | [4][5] |

| This compound | trans-CH₃ONO | CH₃NO₂ | gas | 282.9 | 57.5 | [4][5] |

| Nitromethane | CH₃NO₂ | CH₃NO₂ | gas | 282.9 | 55.5 | [2] |

| aci-Nitromethane | CH₂=N(O)OH | CH₃NO₂ | gas | N/A | N/A |

Note: Data for aci-nitromethane is limited due to its transient nature.

Table 3: Isomerization and Decomposition Energy Barriers

| Reaction | Energy Barrier (kJ/mol) | Reference |

| cis-CH₃ONO ⇌ trans-CH₃ONO | 45.3 | [6] |

| CH₃NO₂ → cis/trans-CH₃ONO | 193 - 272 | [6] |

Experimental Protocols

Synthesis of Gaseous this compound

A common laboratory-scale synthesis of this compound gas involves the dropwise addition of sulfuric acid to a mixture of sodium nitrite and methanol.[7][8]

Materials:

-

Sodium nitrite (NaNO₂)

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ice bath

-

Dropping funnel

-

Reaction flask

-

Gas washing bottle (optional, for purification)

-

Cold trap (e.g., using dry ice/acetone) for collection

Procedure:

-

Prepare a solution of sodium nitrite in a mixture of water and methanol in a reaction flask.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a dilute solution of sulfuric acid dropwise from a dropping funnel into the stirred nitrite-methanol solution.

-

The gaseous this compound product will evolve from the reaction mixture.

-

The gas can be passed through a drying agent (e.g., anhydrous calcium chloride) to remove water vapor.

-

The purified this compound gas is then collected in a cold trap cooled with a dry ice/acetone slurry, where it will condense into a liquid.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a volatile compound like this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.[9][10][11]

Apparatus:

-

Oxygen bomb calorimeter

-

Steel combustion bomb

-

Sample holder for volatile liquids

-

Ignition system

-

High-precision thermometer

-

Stirrer

-

Oxygen source

Procedure:

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A known mass of liquid this compound is sealed in a thin-walled glass ampoule or a gelatin capsule. This is placed in the sample holder within the bomb. A known length of fuse wire is positioned to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled, and the stirrer is started to ensure a uniform temperature.

-

Combustion: After thermal equilibrium is reached, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat released during the combustion is calculated using the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released and the moles of this compound combusted. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Methodologies

The thermochemical properties of this compound isomers have been extensively studied using various computational quantum theory methods. These calculations provide valuable insights into the molecular structures, energies, and reaction pathways that can be difficult to probe experimentally.

Commonly employed methods include:

-

Gaussian-n (Gn) theories (e.g., G3): These are composite methods that approximate high-level calculations by combining results from several lower-level calculations.[2]

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[2]

-

Density Functional Theory (DFT): Methods like B3LYP with various basis sets (e.g., 6-31G(d,p)) are often used for geometry optimization and frequency calculations due to their computational efficiency.[12][13]

-

Møller-Plesset perturbation theory (e.g., MP2) and Quadratic Configuration Interaction (e.g., QCISD): These are ab initio methods that account for electron correlation.

Signaling Pathways and Logical Relationships

The isomerization of nitromethane to this compound and the interconversion between the cis and trans conformers of this compound are fundamental processes that dictate the reactivity and energy release of these compounds.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. Nitromethane (data page) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of this compound from Nitric Oxide, Nitric acid and Methanol-Academax [lane.academax.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. biopchem.education [biopchem.education]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. researchgate.net [researchgate.net]

- 13. hsetdata.com [hsetdata.com]

Gas-Phase Structure of Methyl Nitrite: A Spectroscopic Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of methyl nitrite (CH₃ONO), as determined by various spectroscopic techniques. This compound is a simple alkyl nitrite that serves as a crucial model system for understanding conformational isomerism and intramolecular dynamics. In the gas phase, it exists as a mixture of two stable conformers: cis and trans.[1] This document details the experimental methodologies used to characterize these conformers and presents their structural parameters and vibrational frequencies in a comparative format.

Spectroscopic Approaches to Structural Determination

The determination of the precise molecular structure of gas-phase molecules like this compound relies heavily on high-resolution spectroscopic methods. The primary techniques employed are microwave and infrared spectroscopy.

-

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. By analyzing the rotational spectra, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. From the rotational constants of the parent molecule and its various isotopologues, a detailed and precise molecular structure, including bond lengths and bond angles, can be derived.

-

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Each vibrational mode has a characteristic frequency that depends on the masses of the atoms and the force constants of the bonds involved. The doubling of certain vibrational bands in the gas-phase IR spectrum of this compound provided the initial evidence for the existence of two distinct conformers.[2] By assigning these bands to specific vibrational modes of the cis and trans isomers, valuable information about their structure and relative stability is obtained.

Experimental Protocols

The structural and vibrational data presented in this guide are derived from experiments conducted under specific conditions, as detailed below.

Microwave Spectroscopy

The rotational spectra of cis- and trans-methyl nitrite and their isotopic species were recorded using microwave spectrometers. A typical experimental setup involves:

-

Sample Preparation: this compound is synthesized and purified. For isotopic substitution studies, isotopically labeled precursors are used.

-

Spectrometer: A microwave spectrometer, often a Stark-modulated or a Fourier-transform microwave (FTMW) spectrometer, is used. For instance, some studies utilized a spectrometer operating in the 1.8-465 GHz range.[3]

-

Data Acquisition: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure. The temperature is typically controlled and can be as low as -78.5°C to enhance signal intensity. The spectrometer then scans the microwave frequency range, and the absorption corresponding to rotational transitions is recorded.

-

Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, C) and centrifugal distortion constants. By analyzing the spectra of multiple isotopologues, the substitution coordinates of the atoms can be determined, leading to a precise rₛ (substitution) structure.

Infrared Spectroscopy

The gas-phase infrared spectra of this compound are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Gaseous this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or polyethylene).

-

Spectrometer: A high-resolution FTIR spectrometer is employed. For example, spectra have been obtained using a Nicolet 7199 Fourier-transform infrared spectrometer with a resolution of 1 cm⁻¹.[2] Far-infrared spectra have been recorded at even higher resolutions (0.0011 cm⁻¹) using synchrotron radiation.[3]

-

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is measured by a detector. An interferogram is generated and then Fourier-transformed to produce the infrared spectrum. Spectra are often recorded at various pressures and temperatures to aid in the assignment of vibrational bands. For instance, gas-phase spectra have been recorded in a 5-cm cell at a pressure of 20 Torr.[2]

-

Analysis: The observed absorption bands are assigned to the fundamental vibrational modes, overtones, and combination bands of the cis and trans conformers. This assignment is often aided by studies in inert gas matrices, which sharpen the absorption bands, and by theoretical calculations of the vibrational frequencies.

Data Presentation

The following tables summarize the quantitative data for the gas-phase structure and vibrational frequencies of cis- and trans-methyl nitrite as determined by spectroscopic methods.

Table 1: Structural Parameters of cis- and trans-Methyl Nitrite

| Parameter | cis-Methyl Nitrite | trans-Methyl Nitrite | Reference |

| Bond Lengths (Å) | |||

| r(C-O) | 1.437 | 1.439 | [4] |

| r(O-N) | 1.398 | 1.383 | [4] |

| r(N=O) | 1.182 | 1.196 | [4] |

| r(C-H) (in plane) | 1.090 (assumed) | 1.085 (assumed) | [4] |

| r(C-H) (out of plane) | 1.102 (assumed) | 1.097 (assumed) | [4] |

| Bond Angles (°) | |||

| ∠CON | 114.7 | 111.4 | [4] |

| ∠ONO | 114.8 | 112.1 | [4] |

| ∠OCH (in plane) | 101.8 | 106.1 | [4] |

| ∠OCH (out of plane) | 109.95 | 110.3 | [4] |

Note: The C-H bond lengths were assumed in the structural determination from microwave data.

Table 2: Rotational Constants of cis- and trans-Methyl Nitrite (MHz)

| Rotational Constant | cis-CH₃ONO | trans-CH₃ONO | Reference |

| A | 20044.8 | 40049.7 | [5] |

| B | 5576.9 | 3639.4 | [5] |

| C | 4410.5 | 3381.8 | [5] |

Table 3: Selected Vibrational Frequencies of cis- and trans-Methyl Nitrite (cm⁻¹)

| Vibrational Mode | cis-CH₃ONO | trans-CH₃ONO | Reference |

| N=O stretch (ν₃) | 1625 | 1681 | [6] |

| CH₃ rock | 1040 | 985 | [6] |

| O-N=O bend (ν₈) | 841.1 | 812.4 | [7] |

| C-O-N bend | 550 | 595.5 | [6] |

Discussion

Spectroscopic studies have conclusively shown that this compound exists as two planar conformers, cis and trans, with the cis form being the more stable isomer.[1][6] The energy difference between the two conformers is approximately 3.13 kJ/mol.[1] The barrier to internal rotation around the O-N bond is significant, estimated to be around 45.3 kJ/mol, which allows for the distinct observation of both conformers at room temperature.[1]

The structural data in Table 1 reveals subtle but significant differences between the two isomers. For example, the N=O bond is slightly shorter in the cis conformer, while the O-N bond is longer. The bond angles also differ, reflecting the different steric and electronic environments in the two conformations.

The vibrational frequencies listed in Table 3 show distinct bands for each conformer, which is crucial for their identification and quantification in mixtures. The N=O stretching frequency, in particular, is a sensitive marker, appearing at a lower wavenumber for the cis conformer (around 1625 cm⁻¹) and at a higher wavenumber for the trans conformer (around 1681 cm⁻¹).[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the gas-phase structure of a molecule like this compound using spectroscopic techniques.

Caption: Experimental workflow for spectroscopic determination of gas-phase molecular structure.

Conclusion

The gas-phase structure of cis- and trans-methyl nitrite has been meticulously characterized through a combination of microwave and infrared spectroscopy. These studies have provided precise data on bond lengths, bond angles, and vibrational modes for both conformers. This detailed structural information is fundamental to understanding the reactivity, photochemistry, and atmospheric chemistry of this compound and related organic nitrites. The experimental and analytical workflows described herein represent a powerful and general approach for the elucidation of the structure of small, gas-phase molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. experts.umn.edu [experts.umn.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cecm.sfu.ca [cecm.sfu.ca]

- 7. AMT - Identification of gas-phase pyrolysis products in a prescribed fire: first detections using infrared spectroscopy for naphthalene, this compound, allene, acrolein and acetaldehyde [amt.copernicus.org]

An In-depth Technical Guide to the Fundamental Vibrational Frequencies of cis- and trans-Methyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental vibrational frequencies of the cis- and trans-conformational isomers of methyl nitrite (CH₃ONO). It includes detailed experimental methodologies for infrared and Raman spectroscopy, a workflow for isomer identification through photolysis, and a consolidated presentation of vibrational frequency data. This information is crucial for the analytical characterization and study of nitrites, which are significant in various chemical and biological processes.

Introduction to this compound Isomerism

This compound exists as two stable rotational isomers, or rotamers: cis-methyl nitrite and trans-methyl nitrite. The cis form, where the methyl group and the nitroso group are on the same side of the O-N bond, is the more stable conformer.[1] The energy barrier for interconversion between the two isomers is significant, allowing for their individual study under specific conditions.[2] Vibrational spectroscopy is a primary tool for distinguishing and characterizing these two isomers, as their different symmetries and intramolecular interactions lead to distinct infrared and Raman spectra.

Fundamental Vibrational Frequencies

The fundamental vibrational frequencies for cis- and trans-methyl nitrite have been determined through various spectroscopic techniques, including gas-phase infrared spectroscopy, matrix-isolation infrared spectroscopy, and Raman spectroscopy. The data presented below is a compilation from multiple studies to provide a comprehensive reference.

Data Presentation of Vibrational Frequencies

The following tables summarize the experimentally observed fundamental vibrational frequencies for both isomers of this compound.

Table 1: Fundamental Vibrational Frequencies of cis-Methyl Nitrite (CH₃ONO)

| Vibrational Mode | Gas Phase (cm⁻¹) | Argon Matrix (cm⁻¹) | Assignment Description |

| ν₁ | 2994 | 3003 | CH₃ asymmetric stretch |

| ν₂ | 2940 | 2945 | CH₃ symmetric stretch |

| ν₃ | 1620 | 1617 | N=O stretch |

| ν₄ | 1455 | 1452 | CH₃ asymmetric deformation |

| ν₅ | 1430 | 1436 | CH₃ symmetric deformation (umbrella) |

| ν₆ | 1180 | 1185 | CH₃ rock |

| ν₇ | 995 | 994 | C-O stretch |

| ν₈ | 838 | 845 | N-O stretch |

| ν₉ | 624 | 630 | O-N=O bend |

| ν₁₀ | 375 | 380 | C-O-N bend |

| ν₁₁ | 230 | - | Torsion |

| ν₁₂ (out-of-plane) | 1025 | 1030 | CH₃ rock |

Note: Frequencies are approximate and may vary slightly between different studies. The data is compiled from various sources including gas-phase and argon matrix studies.[3]

Table 2: Fundamental Vibrational Frequencies of trans-Methyl Nitrite (CH₃ONO)

| Vibrational Mode | Gas Phase (cm⁻¹) | Argon Matrix (cm⁻¹) | Assignment Description |

| ν₁ | 2965 | 2970 | CH₃ asymmetric stretch |

| ν₂ | 2860 | 2865 | CH₃ symmetric stretch |

| ν₃ | 1666 | 1660 | N=O stretch |

| ν₄ | 1460 | 1465 | CH₃ asymmetric deformation |

| ν₅ | 1420 | 1425 | CH₃ symmetric deformation (umbrella) |

| ν₆ | 1190 | 1195 | CH₃ rock |

| ν₇ | 1046 | 1050 | C-O stretch |

| ν₈ | 812 | 815 | N-O stretch |

| ν₉ | 565 | 570 | O-N=O bend |

| ν₁₀ | 320 | 325 | C-O-N bend |

| ν₁₁ | 200 | - | Torsion |

| ν₁₂ (out-of-plane) | 1000 | 1005 | CH₃ rock |

Note: Frequencies are approximate and may vary slightly between different studies. The data is compiled from various sources including gas-phase and argon matrix studies.[3]

Experimental Protocols

The determination of the vibrational frequencies listed above relies on precise experimental techniques. The following sections detail the methodologies for infrared spectroscopy, matrix-isolation spectroscopy, and Raman spectroscopy as applied to this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels.

3.1.1. Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

-

Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66v, is typically employed.[1]

-

Sample Preparation: Gaseous this compound is introduced into a gas cell with a defined path length (e.g., 5-10 cm). The pressure is typically maintained at a few Torr to minimize pressure broadening effects.[3]

-

Data Acquisition: The spectrum is recorded over a range of approximately 400 to 4000 cm⁻¹. A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.

-

Resolution: A resolution of 1 cm⁻¹ or better is desirable to resolve the rotational-vibrational structure.[3]

3.1.2. Matrix-Isolation Infrared Spectroscopy

This technique involves trapping this compound molecules in a solid, inert gas matrix at cryogenic temperatures, which sharpens the vibrational bands by eliminating rotational fine structure.[2][4]

-

Matrix Gas: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.

-

Sample Deposition: A gaseous mixture of this compound and the matrix gas (e.g., 1:1000 ratio) is slowly deposited onto a cold, infrared-transparent window (e.g., CsI or KBr) maintained at a low temperature (typically 10-20 K) by a closed-cycle helium cryostat.[5]

-

Vacuum: The deposition is carried out in a high-vacuum chamber (pressure < 10⁻⁶ Torr) to prevent contamination from atmospheric gases.[2]

-

Spectroscopy: The infrared spectrum of the matrix-isolated sample is recorded using an FTIR spectrometer. The sharp absorption bands allow for a more precise determination of the fundamental vibrational frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to infrared spectroscopy that measures the inelastic scattering of monochromatic light.

-

Spectrometer: A Raman spectrometer, such as a Horiba iHR-320, equipped with a laser excitation source is used.[6]

-

Excitation Source: A common excitation source is a 532 nm continuous-wave laser.[6]

-

Sample Preparation: Liquid or gaseous samples of this compound can be analyzed. For liquid samples, a small amount is placed in a cuvette. For gaseous samples, a specialized gas cell is used.

-

Data Acquisition: The scattered light is collected at a 90° angle to the incident laser beam and is passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light. The spectrum is then recorded by a sensitive detector, such as a CCD camera.

-

Data Analysis: The Raman spectrum is plotted as the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Mandatory Visualizations

Experimental Workflow for Isomer Identification via Photolysis

A key method for assigning vibrational bands to the correct isomer involves selective photolysis. The cis and trans isomers often have different photochemical properties, allowing for the preferential decomposition of one isomer, which can be monitored spectroscopically.[7]

Caption: Workflow for isomer assignment using matrix-isolation photolysis.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic methods provide complementary information for a comprehensive vibrational analysis of this compound.

Caption: Interrelation of spectroscopic techniques for vibrational analysis.

Conclusion

The fundamental vibrational frequencies of cis- and trans-methyl nitrite are well-characterized through a combination of infrared and Raman spectroscopy. The application of specialized techniques such as matrix-isolation spectroscopy coupled with photolysis has been instrumental in the unambiguous assignment of vibrational modes to each isomer. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in fields where the characterization of nitrite compounds is essential.

References

An In-depth Technical Guide to the Solubility Characteristics of Methyl Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a volatile and reactive compound with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, process design, and for ensuring safe handling and storage. This technical guide provides a summary of the known solubility characteristics of this compound in organic solvents, outlines general experimental protocols for solubility determination, and presents a visual representation of a typical experimental workflow. Despite a comprehensive literature search, specific quantitative solubility data for this compound in a range of organic solvents remains elusive. This document, therefore, focuses on the available qualitative information and provides a framework for researchers to determine these parameters experimentally.

Introduction

This compound is a gaseous compound at standard temperature and pressure, which complicates the experimental determination of its solubility. Its reactivity and potential hazards necessitate careful handling and specialized experimental setups. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar organic solvents. This guide aims to collate the available information and provide a practical framework for researchers working with this compound.

Qualitative Solubility Characteristics

Existing literature and chemical databases consistently report that this compound is soluble in common polar organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Classification | Reported Solubility | Citation |

| Ethanol | Protic, Polar | Soluble | [1][2][3] |

| Diethyl Ether | Aprotic, Polar | Soluble | [1][2][3] |

It is also noted that other alkyl nitrites generally exhibit favorable solubility in organic solvents.[4][5] The solubility of gases in liquids is typically influenced by temperature and pressure. For this compound, it is expected that solubility in organic solvents will increase as the temperature decreases and the partial pressure of the gaseous this compound above the solvent increases.[3][6]

Experimental Protocols for Solubility Determination

Principle

A known volume of the organic solvent is brought into contact with a known amount of gaseous this compound in a sealed, temperature-controlled vessel. The system is allowed to reach equilibrium, at which point the concentration of this compound in the liquid phase is determined. This can be achieved by measuring the pressure drop in the gas phase or by direct analysis of the liquid phase.

Apparatus

-

Gas-tight syringe or gas burette: For accurate measurement and injection of this compound gas.

-

Equilibrium vessel: A thermostatted, sealed container of known volume, equipped with a magnetic stirrer.

-

Pressure transducer: To measure the pressure inside the equilibrium vessel.

-

Temperature controller and bath: To maintain a constant temperature.

-

Vacuum pump: To degas the solvent.

-

Analytical instrument (optional): Such as a gas chromatograph (GC) or a spectrophotometer for direct measurement of this compound concentration in the solvent.

Procedure

-

Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium vessel and thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by evacuation.

-

Introduction of this compound: A known amount of this compound gas is introduced into the headspace above the solvent in the sealed equilibrium vessel.

-

Equilibration: The mixture is stirred vigorously at a constant, controlled temperature until the pressure within the vessel stabilizes, indicating that equilibrium has been reached between the gas and liquid phases.

-

Measurement:

-

Pressure Drop Method: The decrease in pressure from the initial state (before dissolution) to the equilibrium state is used to calculate the amount of this compound that has dissolved in the solvent using the ideal gas law (or a more appropriate equation of state).

-

Direct Analysis Method: A sample of the liquid phase is carefully withdrawn and its this compound concentration is determined using a calibrated analytical technique (e.g., GC).

-

-

Data Analysis: The solubility is then expressed in appropriate units, such as mole fraction, molarity (mol/L), or grams of solute per 100 g of solvent.

-

Repeatability: The experiment should be repeated at different temperatures and pressures to determine the dependence of solubility on these parameters.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.

References

CAS number and chemical identifiers for methyl nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl nitrite, covering its chemical identity, synthesis, and its role as a nitric oxide donor in biological systems. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and pharmacology of simple alkyl nitrites.

Chemical Identifiers and Properties

This compound (CH₃ONO) is the simplest alkyl nitrite. It is a gas at standard temperature and pressure, and it is known for its role as a precursor in organic synthesis and its biological activity as a vasodilator. Below is a summary of its key chemical identifiers.

| Identifier Type | Value | Reference |

| CAS Number | 624-91-9 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | CH₃ONO | [1] |

| InChI | InChI=1S/CH3NO2/c1-4-2-3/h1H3 | |

| InChIKey | BLLFVUPNHCTMSV-UHFFFAOYSA-N | |

| SMILES | C-O-N=O | |

| Molar Mass | 61.04 g/mol | [1] |

| EC Number | 210-870-5 | |

| UN Number | 2455 |

Experimental Protocols for Synthesis

This compound can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis via Reaction of Sodium Nitrite, Methanol, and Sulfuric Acid

This method involves the reaction of sodium nitrite with methanol in the presence of sulfuric acid to generate gaseous this compound.

Materials:

-

Sodium nitrite (NaNO₂)

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

Prepare a solution of sodium nitrite by dissolving 8.3 g of NaNO₂ in a mixture of 5.5 ml of methanol and water.

-

In a separate flask, carefully prepare a solution of 5 ml of concentrated sulfuric acid in 10 ml of water. Caution: Always add acid to water, not the other way around, and cool the mixture as the dilution is exothermic.

-

Cool the sodium nitrite solution in an ice bath.

-

Slowly add the sulfuric acid solution dropwise to the cold sodium nitrite solution. Gaseous this compound will be generated.[2]

-

The generated gas can be used directly in a subsequent reaction or collected. For collection, the gas can be passed through a drying agent (e.g., anhydrous calcium chloride) and then condensed in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone).[3]

Synthesis via Reaction of Silver Nitrite and Iodomethane

This method produces this compound through the reaction of silver nitrite with iodomethane.

Materials:

-

Silver nitrite (AgNO₂)

-

Iodomethane (CH₃I)

Procedure:

-

Suspend silver nitrite in a suitable solvent.

-

Add iodomethane to the suspension. The reaction proceeds as the lone pair of electrons on one of the oxygen atoms of the nitrite ion attacks the methyl group of iodomethane, leading to the displacement of the iodide ion.

-

Silver iodide (AgI), which is insoluble, will precipitate out of the solution, driving the reaction forward.

-

The this compound formed can be isolated from the reaction mixture.[1]

Signaling Pathways and Mechanism of Action

This compound is not known to have direct signaling functions. Instead, its primary biological and pharmacological effects are mediated through its decomposition to nitric oxide (NO), a critical signaling molecule in various physiological processes.

Nitric Oxide Donor Pathway

Alkyl nitrites, including this compound, act as potent vasodilators by releasing nitric oxide.[4] This process initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in blood vessels.

The released nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation, resulting in vasodilation.[5]

Toxicology

The primary toxic effect of this compound, similar to other nitrites, is methemoglobinemia.[1][6]

Methemoglobinemia

Inhalation or ingestion of this compound can lead to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[7] High levels of methemoglobin can cause cyanosis, and in severe cases, can be fatal.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. CN103242166A - Method for preparing this compound gas - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 6. Fatal Methemoglobinemia Due to Acute Inhalation of this compound in an Industrial Accident - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Historical Methods for the Preparation of Methyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methodologies employed for the synthesis of methyl nitrite (CH₃ONO). As the simplest alkyl nitrite, its preparation has been a subject of study since the 19th century, primarily for its utility as a chemical reagent and medication.[1][2] This document details the core chemical principles, experimental protocols, and associated data for key historical synthetic routes.

Esterification of Methanol with in situ Nitrous Acid

The most classical and widely documented method for preparing alkyl nitrites involves the esterification of the corresponding alcohol with nitrous acid (HONO).[1][3] Due to the instability of nitrous acid, it is almost invariably generated in situ by the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).[1][4][5][6]

Chemical Principle

The process occurs in two primary stages. First, the protonation of the nitrite salt by the strong acid yields nitrous acid. Subsequently, the nitrous acid reacts with methanol in an esterification reaction to produce this compound and water. The overall reaction is highly exothermic.[7]

Stage 1: Generation of Nitrous Acid NaNO₂ + H₂SO₄ → HONO + NaHSO₄

Stage 2: Esterification CH₃OH + HONO → CH₃ONO + H₂O

Experimental Protocol

This protocol is a synthesized representation of the common laboratory-scale procedure.

-

Apparatus Setup: A reaction flask equipped with a dropping funnel and a gas outlet is assembled. The outlet is connected to a condenser or a cold trap to collect the gaseous this compound, which has a boiling point of -12 °C.[8] The reaction flask should be placed in an ice-water bath to maintain low temperatures.

-

Reagent Preparation: Prepare a solution of sodium nitrite in a mixture of methanol and water. A separate solution of concentrated sulfuric acid diluted with water is placed in the dropping funnel.[9]

-

Reaction: The solution of sodium nitrite and methanol is cooled to approximately 0 °C in the ice bath.[7]

-

Addition of Acid: The sulfuric acid solution is added dropwise from the funnel to the cooled methanol-nitrite mixture with continuous stirring.[3][6][9][10] The rate of addition must be carefully controlled to manage the exothermic nature of the reaction and prevent excessive foaming.

-

Product Collection: Gaseous this compound evolves immediately upon the addition of the acid.[9] The gas is passed through the condenser or cold trap, which is cooled sufficiently (e.g., with a dry ice/acetone bath) to liquefy the product.

-

Purification (Optional): The collected this compound may be further purified by passing the gas through a drying agent to remove entrained water or methanol.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound from sodium nitrite and methanol.

Synthesis from Silver Nitrite and Iodomethane

An alternative historical method avoids the use of strong aqueous acids and involves the reaction of a metal nitrite salt with an alkyl halide.[8] This is a nucleophilic substitution reaction.

Chemical Principle

In this method, the nitrite ion (NO₂⁻) from silver nitrite (AgNO₂) acts as a nucleophile, attacking the electrophilic methyl group of iodomethane (CH₃I). This results in the formation of this compound and a precipitate of silver iodide (AgI), which helps drive the reaction to completion.[8]

Overall Reaction: CH₃I + AgNO₂ → CH₃ONO + AgI(s)

Experimental Protocol

-

Reagents: Silver nitrite (AgNO₂) and iodomethane (CH₃I) are required. The reaction is typically carried out in a suitable solvent.

-

Procedure: Iodomethane is reacted with a suspension of silver nitrite.

-

Product Isolation: The solid silver iodide is removed by filtration. The this compound can then be isolated from the filtrate, typically by careful distillation, bearing in mind its low boiling point.

Reaction Pathway Diagram

Caption: Synthesis of this compound via reaction of iodomethane with silver nitrite.

Synthesis from Iodomethane and Nitrogen Dioxide

A method noted for producing this compound free from the common impurity nitromethane (CH₃NO₂) involves the direct reaction of iodomethane with nitrogen dioxide (NO₂).[8]

Chemical Principle

This reaction is a radical process where nitrogen dioxide reacts with iodomethane to yield this compound and elemental iodine.

Overall Reaction: 2 CH₃I + 2 NO₂ → 2 CH₃ONO + I₂

Experimental Protocol

-

Reagents: Gaseous nitrogen dioxide and liquid iodomethane are the primary reactants.

-

Procedure: Nitrogen dioxide gas is bubbled through or otherwise mixed with iodomethane.

-

Product Isolation: The product, this compound, is a gas and can be separated from the less volatile iodine and unreacted iodomethane by condensation in a cold trap.

Reaction Pathway Diagram

Caption: Synthesis of this compound from iodomethane and nitrogen dioxide.

Data Summary of Historical Methods

The following table summarizes the key quantitative and qualitative aspects of the described historical synthetic methods.

| Method | Reactant 1 | Reactant 2 | Acid/Catalyst | Key Conditions | Byproducts | Reported Yield |

| Esterification with in situ HONO | Methanol | Sodium Nitrite | Sulfuric Acid | Ice-cooling (≈0 °C), dropwise acid addition.[9] | Sodium Bisulfate, Water[10] | Not specified |

| Reaction with Silver Nitrite | Iodomethane | Silver Nitrite | None | Standard conditions, filtration. | Silver Iodide (s)[8] | Not specified |

| Reaction with Nitrogen Dioxide | Iodomethane | Nitrogen Dioxide | None | Gaseous NO₂ passed through liquid CH₃I.[8] | Iodine (I₂)[8] | Not specified |

Safety and Handling Considerations

This compound is a toxic and highly explosive gas.[5][8] Its sensitivity to explosion increases in the presence of heat or metal oxides, and it can form explosive mixtures with air.[5][8] Historical procedures often involved significant risk, and any attempt to replicate these syntheses must be conducted with extreme caution, appropriate personal protective equipment, and in a well-ventilated fume hood or blast shield environment. The product is unstable and decomposes on standing, even under refrigeration.[1][8]

References

- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 4. CN102936201B - Production apparatus and production method for this compound - Google Patents [patents.google.com]

- 5. CN103242166A - Method for preparing this compound gas - Google Patents [patents.google.com]

- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Amyl_nitrite [bionity.com]

An In-depth Technical Guide on the Environmental Impact and Atmospheric Presence of Methyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl nitrite (CH₃ONO) is a volatile organic compound of significant interest due to its role in atmospheric chemistry and potential environmental impacts. As the simplest alkyl nitrite, it serves as a crucial precursor to the methoxy radical (CH₃O) and nitric oxide (NO) upon photolysis, thereby influencing tropospheric ozone and nitrogen oxide (NOx) cycles. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, atmospheric prevalence, and associated chemical transformations. It includes quantitative data on its physicochemical properties and reaction kinetics, detailed experimental protocols for its study, and visualizations of key atmospheric pathways. While data on its direct environmental toxicity is limited, information on the ecotoxicity of the related nitrite ion is presented to offer a preliminary assessment of potential risks.

Atmospheric Presence and Chemistry

This compound's presence in the atmosphere is transient, primarily governed by its rapid photolysis and reaction with hydroxyl radicals. Its impact is most significant in regions with high emissions of NOx and volatile organic compounds (VOCs) that lead to the formation of methoxy radicals.

Sources of Atmospheric this compound

The primary sources of atmospheric this compound are:

-

Vehicle Emissions: The combustion of gasoline containing methyl tertiary-butyl ether (MTBE) or other methyl ethers can lead to the formation of this compound in the exhaust. This has been proposed as a potential contributor to urban air pollution[1].

-

Biomass Burning: Biomass burning is a recognized source of a wide range of volatile organic compounds, and while specific emission factors for this compound are not well-established, it is expected to be a component of biomass smoke.

-

Secondary Atmospheric Formation: The recombination of the methoxy radical (CH₃O•) with nitric oxide (NO) is a key gas-phase reaction that forms this compound. Methoxy radicals are produced from the atmospheric oxidation of methane and other VOCs.

-

Industrial Processes: this compound is used in organic synthesis and can be released into the environment through industrial activities[2].

Atmospheric Sinks and Removal Processes

The primary removal pathways for atmospheric this compound are:

-

Photolysis: this compound readily undergoes photolysis in the presence of sunlight, dissociating into a methoxy radical and nitric oxide. This is the dominant sink for this compound in the daytime.

-

CH₃ONO + hν → CH₃O• + NO [3]

-

-

Reaction with Hydroxyl Radicals (•OH): The reaction with the hydroxyl radical is another significant removal pathway, particularly during the day.

-

CH₃ONO + •OH → Products

-

Data Presentation: Physicochemical Properties and Reaction Kinetics

The following tables summarize key quantitative data related to the atmospheric presence and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃ONO | [4] |

| Molecular Weight | 61.04 g/mol | |

| Boiling Point | -12 °C (10.4 °F) | |

| Vapor Pressure | ~1650 mmHg @ 25 °C | |

| Henry's Law Constant | 6.6 x 10⁻⁵ atm·m³/mol |

Table 2: Atmospheric Reaction Rate Constants and Photolysis Quantum Yields

| Reaction/Process | Rate Constant / Quantum Yield (Φ) | Temperature (K) | Reference(s) |

| CH₃ONO + •OH → Products | 2.2 x 10⁻¹³ cm³/molecule·s | 298 | |

| Photolysis (CH₃ONO + hν → CH₃O• + NO) | Φ ≈ 0.76 (at 366 nm) | 298 - 423 | [3] |

| Photolysis to form NO(A ²Σ⁺) | Φ = 0.18 ± 0.03 (at 144 nm) | N/A | [5][6] |

| Photolysis to form NO(C ²Π) | Φ = 0.07 ± 0.02 (at 138 nm) | N/A | [5][6] |

| Photolysis to form NO(D ²Σ⁺) | Φ = 0.05 ± 0.02 (at 120 nm) | N/A | [5][6] |

Environmental Impact

The environmental impact of this compound extends from its role in atmospheric chemistry to potential ecotoxicological effects.

Role in Tropospheric Ozone Formation

The photolysis of this compound releases nitric oxide (NO), a key precursor in the formation of tropospheric ozone (O₃), a major component of smog. The methoxy radical produced can also participate in atmospheric oxidation cycles that contribute to ozone formation.

Aquatic Toxicity

Direct data on the aquatic toxicity of this compound is scarce. However, it is soluble in water and can be expected to hydrolyze to methanol and nitrous acid (which exists in equilibrium with the nitrite ion, NO₂⁻). The nitrite ion is known to be toxic to aquatic life.

-

Mechanism of Nitrite Toxicity: Nitrite is actively taken up by fish across the gills and can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced[7][8]. It can also disrupt ion regulation and other physiological functions[8].

-

LC50 Values for Nitrite: The 96-hour median lethal concentration (LC50) for nitrite-nitrogen varies widely among aquatic species, ranging from 0.25 to 100.00 mg/L for freshwater fish and 100 to 1,000 mg/L for marine fish[5].

Table 3: Aquatic Toxicity of Nitrite (as NO₂⁻-N)

| Organism Type | 96-hour LC50 Range (mg/L) | Reference(s) |

| Freshwater Invertebrates | 10.00 - 30.00 | [5] |

| Freshwater Fish | 0.25 - 100.00 | [5] |

| Marine Invertebrates | 10 - 300 | [5] |

| Marine Fish | 100 - 1,000 | [5] |

Note: This data is for the nitrite ion and serves as an indicator of potential risk from this compound hydrolysis in aquatic environments.

Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound's atmospheric chemistry.

Synthesis of this compound

A common laboratory method for the preparation of this compound involves the dropwise addition of sulfuric acid to a saturated solution of sodium nitrite in methanol[6][9].

-

Apparatus: A reaction flask equipped with a dropping funnel and a gas outlet. The outlet is connected to a series of traps to purify the product.

-

Procedure:

-

A saturated solution of sodium nitrite (NaNO₂) in methanol (CH₃OH) is placed in the reaction flask and cooled in an ice bath.

-

50% sulfuric acid (H₂SO₄) is added dropwise from the dropping funnel with stirring.

-

The gaseous this compound produced is passed through a trap containing a saturated sodium hydroxide (NaOH) solution to remove any acid aerosol, followed by a drying trap containing anhydrous calcium chloride (CaCl₂).

-

The purified this compound is collected in a cold trap maintained at dry ice/acetone temperature (-78 °C)[10].

-

Determination of OH Radical Reaction Rate Constants

A relative rate method using a smog chamber is often employed to determine the rate constant for the reaction of this compound with hydroxyl radicals. This involves the photolysis of this compound as a source of OH radicals.

-

Apparatus: A smog chamber (e.g., a 2 m³ Teflon bag) equipped with a light source (e.g., blacklights), gas injection ports, and analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, Chemiluminescence NOx analyzer).

-

Procedure:

-

The smog chamber is filled with purified air.

-

Known concentrations of this compound, nitric oxide (to suppress ozone formation), a reference compound with a well-known OH rate constant, and the test compound are injected into the chamber[10].

-

The chamber is irradiated with the light source to initiate the photolysis of this compound and the subsequent generation of OH radicals.

-

The concentrations of the test and reference compounds are monitored over time using GC-FID.

-

The relative disappearance rates of the test and reference compounds are used to calculate the rate constant of the test compound relative to the reference compound.

-

Measurement of Photolysis Quantum Yields

The quantum yield for the photolysis of this compound can be determined by measuring the formation of its photoproducts under controlled irradiation.

-

Apparatus: A photochemical reactor with a light source of a specific wavelength (e.g., a mercury lamp with filters), a reaction cell, and a detection system for the products (e.g., a mass spectrometer or a fluorescence detector for NO)[6].

-

Procedure:

-

A known concentration of this compound is introduced into the reaction cell.

-

The sample is irradiated with light of a known intensity and wavelength for a specific duration.

-

The concentration of the photoproducts (e.g., NO) is measured.

-

The quantum yield is calculated by comparing the amount of product formed to the number of photons absorbed by the this compound. This often involves comparison to a chemical actinometer with a known quantum yield.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of this compound and methyl nitrate during plasma treatment of diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic Effects of Waterborne Nitrite on LC50, Hematological Parameters, and Plasma Biochemistry in Starry Flounder (Platichthys stellatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. Nitrite toxicity affected by species susceptibility, environmental conditions - Responsible Seafood Advocate [globalseafood.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 8. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemsafetypro.com [chemsafetypro.com]

An In-depth Technical Guide to the Physical Properties of Liquid and Gaseous Methyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a volatile and highly reactive compound of significant interest in various fields, from organic synthesis to atmospheric chemistry and pharmacology. For researchers, particularly in drug development, understanding its physical properties is paramount for safe handling, accurate experimental design, and for elucidating its role as a potential nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the physical properties of both liquid and gaseous this compound, detailed experimental methodologies for their determination, and an exploration of its relevance in biological signaling pathways.

Core Physical Properties

This compound is a colorless to pale yellow, highly flammable gas at standard temperature and pressure, with a characteristic sweet, fruity odor. It can be condensed into a liquid at low temperatures. A critical aspect of its physical properties is its thermal instability; it is known to be a heat-sensitive explosive, a factor that must be a primary consideration in all handling and experimental procedures.

Quantitative Data Summary

The following tables summarize the key physical properties of liquid and gaseous this compound, compiled from various reputable sources.

Table 1: General Physical Properties of this compound

| Property | Value | Units | Notes | Citations |

| Molecular Formula | CH₃NO | - | - | [1] |

| Molecular Weight | 61.040 | g/mol | - | [1] |

| Melting Point | -16 | °C | - | [2] |

| Boiling Point | -12 | °C | Normal boiling point. | [2] |